molecular formula C6H11N3O4 B1330529 Glycyl-D-asparagine CAS No. 24667-21-8

Glycyl-D-asparagine

Cat. No.: B1330529
CAS No.: 24667-21-8
M. Wt: 189.17 g/mol
InChI Key: FUESBOMYALLFNI-UHFFFAOYSA-N
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Description

Glycyl-D-asparagine is a dipeptide composed of glycine and D-asparagine. It has the molecular formula C6H11N3O4 and a molecular weight of 189.17 g/mol

Biochemical Analysis

Biochemical Properties

Glycyl-D-asparagine participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of asparagine, a non-essential amino acid . Asparagine is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . This compound, being a derivative of asparagine, may interact with the same or similar enzymes and proteins involved in these processes.

Cellular Effects

Asparagine, from which this compound is derived, plays a vital role in the development of cancer cells . Therefore, it is plausible that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that asparagine, a component of this compound, is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, this compound might exert its effects at the molecular level through similar pathways.

Temporal Effects in Laboratory Settings

The pK2 values for the dissociation of the NH3+ charge center of the glycyl peptides, including this compound, have been determined at 10 temperatures in the range 5–50°C .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of asparagine. Asparagine is a central intermediate in amino acid metabolism and an important form of stored or transported nitrogen in higher plants . Most of the genes and enzymes involved in asparagine metabolism have been identified and characterized, including asparagine synthetase, β-cyanoalanine nitrilase/hydratase, asparaginase, serine:glyoxylate aminotransferase, and ω-amidase .

Transport and Distribution

Asparagine, a component of this compound, acts as a major form of nitrogen storage and transport to sink tissues . Therefore, it is plausible that this compound may be transported and distributed in a similar manner.

Subcellular Localization

Asparagine, a component of this compound, is known to be present in various subcellular compartments, including the cytoplasm and cell wall . Therefore, this compound may also be localized in similar compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-D-asparagine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and D-asparagine . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESBOMYALLFNI-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Glycyl-D-asparagine being identified in bacterial metabolism studies?

A: The presence of this compound in bacterial cultures, specifically Staphylococcus aureus, suggests its potential role as a metabolite. [, , ] While its exact function remains unclear, its identification through techniques like MALDI-MSI (Matrix-Assisted Laser Desorption Ionization-Mass Spectrometry Imaging) provides valuable insights into the metabolic pathways of these bacteria. This knowledge could be crucial for developing novel antibacterial strategies. []

Q2: How is this compound detected and identified in research settings?

A: Researchers utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize this compound within complex mixtures. This technique separates compounds based on their physical and chemical properties and then analyzes their mass-to-charge ratio, allowing for precise identification. [, , ]

Q3: Besides bacteria, where else has this compound been identified?

A: this compound has been found in extracts from various natural sources, including the white rind of watermelons and the fruit of Citrus aurantifolia. [, ] These findings suggest a potential role for this dipeptide in plant physiology or defense mechanisms, though further research is needed to elucidate its specific functions in these contexts.

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